1,3-Dimethoxy-4-tert-butylcalix(4)arene

Overview

Description

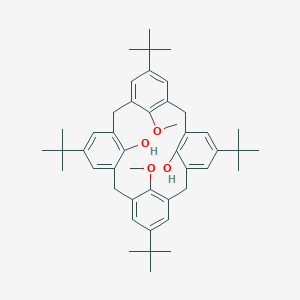

1,3-Dimethoxy-4-tert-butylcalix[4]arene (CAS: 122406-45-5) is a functionalized calix[4]arene derivative characterized by two methoxy groups at the 1- and 3-positions and a tert-butyl group at the 4-position on the lower rim of the macrocycle (Fig. 1). Its molecular formula is C₄₆H₆₀O₄, with a molecular weight of approximately 677.0 g/mol . This compound adopts a cone conformation, stabilized by intramolecular hydrogen bonds between phenolic oxygens and adjacent hydroxyl groups. The tert-butyl group enhances solubility in organic solvents, while the methoxy groups modulate electronic and steric properties, making it suitable for supramolecular host-guest chemistry and metal coordination .

Synthesis typically involves alkylation or etherification of the parent calix[4]arene scaffold. For example, in one protocol, 4-tert-butylcalix[4]arene undergoes selective O-methylation using methyl iodide and a base (e.g., K₂CO₃) in acetone under reflux . The compound has been employed in polymerization catalysis (e.g., ring-opening polymerization of ε-caprolactone via mixed Mg/Zn complexes) and as a building block for advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-4-tert-butylcalix(4)arene can be synthesized through a multi-step process involving the following steps:

Formation of the calixarene backbone: The initial step involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions to form p-tert-butylcalix(4)arene.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-4-tert-butylcalix(4)arene undergoes various chemical reactions, including:

Substitution Reactions: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Complexation Reactions: The compound can form complexes with metal ions and organic molecules through host-guest interactions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as halides and bases are commonly used for substitution reactions.

Complexation Reactions: Metal salts and organic molecules are used to form complexes under mild conditions.

Major Products

Substitution Products: Depending on the substituent introduced, various functionalized calixarenes can be obtained.

Complexes: Metal-calixarene complexes and organic molecule-calixarene complexes are the major products.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₄₆H₆₀O₄

- Structural Features : Contains two methoxy groups and a tert-butyl group on a calixarene framework, enhancing solubility and reactivity.

The compound's unique substitution pattern allows it to participate in a range of chemical reactions, making it an ideal candidate for various applications.

Catalysis

1,3-Dimethoxy-4-tert-butylcalix(4)arene serves as a ligand in metal-based catalysis. It facilitates the formation of mixed-metal calixarene systems through reactions with organomagnesium reagents and zinc bromide. These systems are capable of catalyzing the ring-opening polymerization of ε-caprolactone under various conditions (e.g., nitrogen atmosphere or melt conditions) .

Experimental Procedures:

- Reagents : Organomagnesium reagents and zinc bromide.

- Method : Reacting the reagents with this compound to form mixed-metal complexes.

Outcomes:

The resulting mixed-metal systems exhibit intriguing molecular structures that enhance catalytic activity in polymerization processes .

Sensor Technology

The compound has shown potential in sensor applications due to its ability to selectively bind cations and anions. Its interactions are influenced by the size and charge of the ions, making it useful for detecting metal ions in environmental samples .

Key Features:

- Selectivity : Capable of binding specific metal ions.

- Applications : Environmental monitoring and detection of pollutants.

Drug Delivery Systems

Research indicates that this compound can form inclusion complexes with pharmaceutical agents, positioning it as a promising candidate for drug delivery systems. Its ability to interact with biological membranes enhances its potential for transporting therapeutic agents effectively .

Mechanism:

- Inclusion Complexes : The compound encapsulates drug molecules, improving their solubility and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death without significant toxicity towards mammalian cells .

Research Findings:

- Lead Compound : A derivative demonstrated excellent antibacterial activity with low hemolytic properties.

- Mechanism of Action : The compound interacts with negatively charged bacterial membranes through electrostatic actions facilitated by its cationic moieties .

Comparative Analysis with Other Calixarene Derivatives

A comparison table illustrates how this compound stands out among other calixarene derivatives based on structural features and properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,3-Dimethylcalix(4)arene | Two methyl groups | Enhanced solubility |

| 1,3-Diethylcalix(4)arene | Two ethyl groups | Increased hydrophobicity |

| 25,26,27,28-Tetramethoxy-p-tert-butylcalixarene | Multiple methoxy groups | Greater reactivity in reductive conditions |

| Calix pyrrole | Incorporates a pyrrole unit | Selective binding to anions |

The distinct combination of methoxy and tert-butyl groups in this compound enhances both solubility and biological activity compared to its analogs .

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-4-tert-butylcalix(4)arene involves its ability to form host-guest complexes through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. The molecular targets include metal ions and organic molecules, which can be selectively encapsulated within the calixarene cavity .

Comparison with Similar Compounds

The structural and functional versatility of calixarenes allows for tailored modifications. Below is a comparative analysis of 1,3-Dimethoxy-4-tert-butylcalix[4]arene with other calix[4] and calix[6]arene derivatives:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Cavity Size and Binding Selectivity The calix[6]arene hexaacetic acid ester (C₉₀H₁₂₀O₁₈) has a larger cavity than calix[4]arenes, enabling anion binding (e.g., Cl⁻, NO₃⁻) via hydrogen bonding and charge shielding in membranes . In contrast, 1,3-Dimethoxy-4-tert-butylcalix[4]arene’s smaller cavity favors metal coordination (e.g., Mg²⁺, Zn²⁺) in polymerization catalysts . Crown-6-functionalized calix[4]arene (CAS: 129518-51-0) combines crown ether selectivity for alkali metals with calixarene rigidity, outperforming non-crown analogs in Cs⁺/Na⁺ separation .

Substituent Effects on Reactivity

- Methoxy vs. Propoxy Groups : The methoxy groups in 1,3-Dimethoxy-4-tert-butylcalix[4]arene provide electron-donating effects, stabilizing metal complexes (e.g., Mg(NCMe)₂[ZnX₂]₂L(OMe)₂), while tetrapropoxy derivatives exhibit pH-dependent protonation useful in NMR-based ion sensing .

- Hydroxamate vs. Acetate Esters : Hydroxamate-functionalized calix[4]arenes show higher affinity for transition metals (log K ~ 12 for Fe³⁺) compared to acetate esters, which are more hydrolytically labile .

Catalytic Performance Mixed Mg/Zn complexes of 1,3-Dimethoxy-4-tert-butylcalix[4]arene achieve >90% conversion in ε-caprolactone ROP under air, surpassing non-calixarene catalysts in stability . In contrast, calix[6]arene-thiourea derivatives (e.g., compound 5 in ) excel in anion transport (Cl⁻ EC₅₀ ~ 0.1 μM) due to strong H-bonding.

Thermodynamic and Kinetic Stability

- The tert-butyl group in 1,3-Dimethoxy-4-tert-butylcalix[4]arene enhances thermal stability (decomposition >300°C) compared to methylcarbonylmethoxy derivatives (e.g., compound 2 in ), which degrade at ~200°C due to ester cleavage .

Biological Activity

Overview

1,3-Dimethoxy-4-tert-butylcalix(4)arene is a member of the calixarene family, known for its unique structural properties and biological activities. This compound exhibits significant potential in various fields including medicinal chemistry, supramolecular chemistry, and materials science. The presence of methoxy and tert-butyl groups enhances its solubility and stability, making it an interesting candidate for biological applications.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it shows notable activity against various bacterial strains, particularly Gram-positive bacteria. For example, derivatives of calixarenes have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 13–25 µg/ml |

| Quaternary ammonium salt derivative | MRSA | 3.1 µg/ml |

This table summarizes the MIC values for different derivatives of calixarene compounds against MRSA, highlighting the enhanced activity of quaternary ammonium salt substitutions.

Cytotoxicity

In addition to its antimicrobial properties, this compound has shown cytotoxic effects on various human cancer cell lines. Its mechanism appears to involve disruption of cellular membranes and interference with cellular processes . Research has indicated that calixarene derivatives can induce apoptosis in cancer cells through various biochemical pathways.

The biological activity of this compound is attributed to its ability to form host-guest complexes with various ions and molecules. This interaction is facilitated by the unique structural features of the calixarene scaffold, allowing it to selectively bind to target species. The interaction with organomagnesium reagents and zinc bromide suggests potential applications in drug delivery systems due to enhanced bioavailability .

Cellular Effects

The compound’s interactions can lead to significant changes in cellular behavior:

- Membrane Disruption : The amphiphilic nature of calixarene derivatives allows them to insert into lipid membranes, leading to cell lysis.

- Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.

Study on Antibacterial Activity

A study evaluated the antibacterial activity of several calixarene derivatives including this compound against multiple bacterial strains. The results indicated that while some derivatives exhibited strong antibacterial properties, others showed limited activity depending on their structural modifications .

Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, researchers assessed the effects of this compound on human cancer cell lines. The findings revealed that the compound induced significant cytotoxic effects at micromolar concentrations, highlighting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to functionalize 1,3-dimethoxy-4-tert-butylcalix[4]arene for host-guest chemistry applications?

Functionalization often involves alkylation or click chemistry. For example, propargyl bromide reacts with the hydroxyl groups of tert-butylcalix[4]arene under basic conditions (e.g., K₂CO₃ in dry acetone) to introduce alkyne groups for subsequent click reactions with azides . NMR spectroscopy (¹H, ¹³C) and ESI-MS are critical for confirming structural integrity post-functionalization .

Q. How can NMR spectroscopy resolve conformational dynamics of 1,3-dimethoxy-4-tert-butylcalix[4]arene derivatives?

¹H NMR is used to monitor proton environments, particularly for distinguishing cone, partial-cone, or 1,3-alternate conformations. For example, splitting patterns of aromatic protons and tert-butyl groups provide insights into symmetry changes during protonation or metal coordination . 2D NMR techniques (COSY, HSQC) further resolve overlapping signals in functionalized derivatives .

Q. What methods validate the coordination of 1,3-dimethoxy-4-tert-butylcalix[4]arene with transition metals?

Single-crystal X-ray diffraction is definitive for structural elucidation. In mixed Mg/Zn complexes, bond lengths and angles (e.g., Mg–O and Zn–Br interactions) confirm metal binding to the calixarene lower rim . Spectroscopic techniques like IR (to track shifts in –OH or phosphoryl groups) and elemental analysis complement structural data .

Advanced Research Questions

Q. How do acid-base conditions influence the protonation states and supramolecular behavior of 1,3-dimethoxy-4-tert-butylcalix[4]arene?

Protonation studies using NMR in acidic media (e.g., CF₃COOH) reveal structural rearrangements. For tetrapropoxy analogs, protonation at the lower rim induces partial cone-to-cone transitions, altering cavity size and guest-binding selectivity . Titration experiments with pH-sensitive probes (e.g., fluorescent dyes) can quantify binding affinity changes .

Q. What design principles optimize 1,3-dimethoxy-4-tert-butylcalix[4]arene for catalytic applications in ring-opening polymerizations?

Mixed-metal systems (e.g., Mg/Zn) enhance catalytic activity. The calixarene scaffold stabilizes metal centers via its four oxygen donors, while bulky tert-butyl groups prevent aggregation. Kinetic studies under inert (N₂) or open-air conditions reveal mechanistic differences in ε-caprolactone polymerization, with TOF (turnover frequency) metrics guiding catalyst optimization .

Q. How can hybrid calixarene-pillararene architectures improve enantioselective recognition of carboxylates or metal ions?

Combining rigid pillararene bridges with flexible calixarene cavities introduces planar chirality and tailored binding pockets. For example, thiourea-functionalized calix[4]arenes exhibit enantioselectivity toward carboxylates via hydrogen bonding and π-π interactions. Fluorescence quenching assays and Job plot analyses quantify host-guest stoichiometry and binding constants .

Q. What role does 1,3-dimethoxy-4-tert-butylcalix[4]arene play in stabilizing gold nanorod interfaces for nanomaterial applications?

Multipodal grafting via Au–C bonds creates stable hybrid materials. Raman spectroscopy and XPS confirm covalent anchoring, while DFT modeling predicts electronic interactions between the calixarene’s aromatic rings and gold surfaces. Stability tests (e.g., sonication or thermal stress) validate robustness compared to monodentate ligands .

Q. How do microfluidic systems enhance metal extraction efficiency using calix[4]arene derivatives compared to batch methods?

Microfluidic channels increase interfacial surface area, accelerating mass transfer. For Ag⁺ extraction, a tetramethylketonic calix[4]arene derivative achieves >90% efficiency in seconds within microfluidic setups, versus hours in batch systems. Flow rate optimization and in-situ UV-Vis monitoring enable real-time kinetic analysis .

Q. Methodological Considerations

- Contradictions in Data : Conflicting reports on metal-binding sites (lower vs. upper rim) may arise from solvent polarity or counterion effects. Always cross-validate with X-ray crystallography and spectroscopic data .

- Advanced Characterization : Use synchrotron-based techniques (e.g., XANES) to probe oxidation states in metal-calixarene complexes .

Properties

IUPAC Name |

5,11,17,23-tetratert-butyl-26,28-dimethoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,27-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H60O4/c1-43(2,3)35-19-27-15-31-23-37(45(7,8)9)25-33(41(31)49-13)17-29-21-36(44(4,5)6)22-30(40(29)48)18-34-26-38(46(10,11)12)24-32(42(34)50-14)16-28(20-35)39(27)47/h19-26,47-48H,15-18H2,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNQRJYYUPMBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OC)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OC)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H60O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.